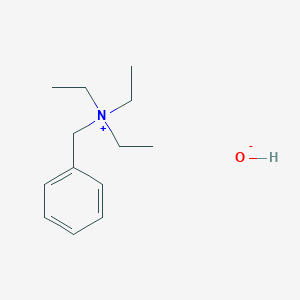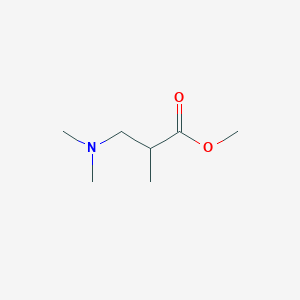![molecular formula C6H7N3 B168104 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine CAS No. 1245646-68-7](/img/structure/B168104.png)
6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
Descripción general
Descripción
6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridazine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a fused ring system consisting of a pyrrole ring and a pyridazine ring, making it an interesting scaffold for drug discovery and development.
Aplicaciones Científicas De Investigación
6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine has several scientific research applications, including:
Medicinal Chemistry: As a scaffold for designing inhibitors of specific proteins, such as Bcl-xL, which are involved in cancer and autoimmune diseases.
Biological Studies: Used in the study of apoptosis and cell signaling pathways.
Pharmaceutical Development: Potential use in developing new therapeutic agents for treating cancer and other diseases.
Material Science: Exploration of its properties for use in organic electronics and materials science.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine typically involves cyclization reactions One common method includes the reaction of appropriate precursors under cyclization conditions to form the fused ring system
Cyclization of hydrazones: This involves the reaction of hydrazones with suitable electrophiles to form the pyridazine ring.
Intramolecular cyclization: Using palladium-catalyzed reactions to form the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and optimized reaction conditions to achieve efficient production. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using oxidizing agents.
Reduction: Reduction of the pyridazine ring to form dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyrrole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridazine derivatives, which can exhibit different biological activities and properties.
Mecanismo De Acción
The mechanism of action of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of the Bcl-xL protein, which plays a role in regulating apoptosis. By inhibiting this protein, the compound can induce programmed cell death in cancer cells, making it a potential pro-apoptotic agent .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4-Tetrahydroquinoline
- 1H-Indole
- 3,4-Dihydro-2H-1,4-benzoxazine
- 1H-Pyrrolo[2,3-b]pyridine
- 7H-Pyrrolo[2,3-c]pyridazine
Uniqueness
6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine is unique due to its specific fused ring system, which provides a distinct set of chemical and biological properties. Its ability to inhibit Bcl-xL protein and induce apoptosis sets it apart from other similar compounds, making it a valuable scaffold in medicinal chemistry .
Propiedades
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-3-7-6-5(1)2-4-8-9-6/h2,4H,1,3H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFJVUQBKQTXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620858 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-68-7 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B168029.png)









